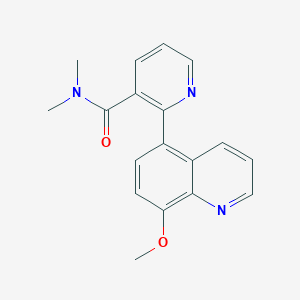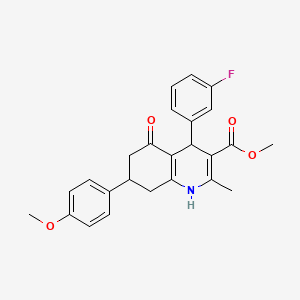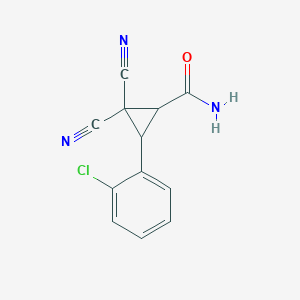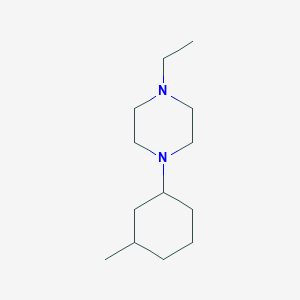
2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide, also known as MQN-105, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. MQN-105 belongs to the class of nicotinamide derivatives and has been shown to exhibit potent anti-inflammatory and anti-cancer properties.
作用機序
The mechanism of action of 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide is not fully understood. However, it has been proposed that 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide has been shown to inhibit the activation of NF-κB by preventing the phosphorylation of IκBα, a protein that inhibits the activity of NF-κB.
Biochemical and Physiological Effects
2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide has been shown to exhibit potent anti-inflammatory and anti-cancer effects in various cell lines and animal models. In addition to its effects on cytokine production and apoptosis, 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide has been shown to inhibit the migration and invasion of cancer cells. Furthermore, 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide has been shown to reduce the production of reactive oxygen species, which are involved in the pathogenesis of many diseases.
実験室実験の利点と制限
2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Furthermore, it exhibits potent anti-inflammatory and anti-cancer effects, making it a promising candidate for drug development. However, there are also limitations to using 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. In addition, the optimal dose and administration route of 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide have not been established.
将来の方向性
There are several future directions for the research on 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide. First, further studies are needed to elucidate its mechanism of action and molecular targets. Second, the pharmacokinetics and pharmacodynamics of 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide need to be studied in detail to determine its optimal dose and administration route. Third, the anti-inflammatory and anti-cancer effects of 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide need to be validated in clinical trials. Fourth, the potential of 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune diseases, needs to be explored. Finally, the development of analogs of 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide with improved potency and selectivity is an exciting area of research.
合成法
The synthesis of 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide involves the reaction of 8-methoxy-5-quinoline carboxylic acid with N,N-dimethyl nicotinamide in the presence of a coupling reagent. The reaction proceeds under mild conditions and yields the desired product in good yield. The purity of 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide can be improved by recrystallization or column chromatography.
科学的研究の応用
2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and anti-cancer properties in in vitro and in vivo studies. 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide has been demonstrated to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. Furthermore, 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
特性
IUPAC Name |
2-(8-methoxyquinolin-5-yl)-N,N-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-21(2)18(22)14-7-5-10-19-16(14)13-8-9-15(23-3)17-12(13)6-4-11-20-17/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAKQHPPXKXJAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC=C1)C2=C3C=CC=NC3=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-bromophenyl)-4-({[(3-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5089833.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-thiophenecarboxamide](/img/structure/B5089841.png)
![N-(5-chloro-2-methoxyphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5089850.png)
![4-{2-[(3,5-dichlorophenyl)amino]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5089864.png)
![4-{[3-(3-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5089871.png)


![1-(4-fluorobenzyl)-N-[3-(methylthio)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5089888.png)

![3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone](/img/structure/B5089912.png)
![N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]cyclohexanecarboxamide](/img/structure/B5089918.png)
![methyl 4-[5-[2-(benzyloxy)-5-bromobenzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5089932.png)